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Drug Background and Introduction

Tirabrutinib hydrochloride (marketed as Velexbru) is a second-generation, potent, selective, and

irreversible oral inhibitor of Bruton's tyrosine kinase (BTK) discovered and developed by Ono

Pharmaceutical Co., Ltd. [1]. As a targeted therapy for B-cell malignancies, it received its initial regulatory

approval in Japan in March 2020 for relapsed or refractory primary central nervous system lymphoma

(PCNSL), followed by approval for Waldenström macroglobulinemia (WM) and lymphoplasmacytic

lymphoma in August 2020 [2]. Unlike first-generation BTK inhibitors, tirabrutinib was designed with

enhanced selectivity for BTK to minimize off-target effects and associated adverse events that often limit

long-term therapy [3] [4]. Tirabrutinib specifically targets the B-cell receptor (BCR) signaling pathway,

which plays a fundamental role in the pathogenesis of WM, particularly in patients with the MYD88 L265P

mutation present in over 90% of WM cases [5] [6].

WM is a rare, indolent B-cell lymphoma characterized by bone marrow infiltration and IgM monoclonal

gammopathy, with an incidence of approximately 3-5 cases per million people annually [6]. The treatment

landscape for WM has evolved significantly from conventional chemoimmunotherapy to targeted

approaches, with BTK inhibitors emerging as preferred options in both treatment-naïve and

relapsed/refractory settings [6] [7]. The updated NCCN guidelines and International Workshop on
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Waldenström Macroglobulinemia (IWWM) recommendations now include BTK inhibitors as category 1

recommendations, reflecting their established efficacy and safety profiles [7].

Clinical Efficacy Data

Overall Response Rates

The phase II ONO-4059-05 study (JapicCTI-184057) investigated tirabrutinib monotherapy at 480 mg

once daily under fasting conditions in 27 Japanese patients with treatment-naïve (n=18) or

relapsed/refractory (n=9) WM [5]. In an unplanned analysis with a median follow-up of 24.8 months, the

independent review committee assessed major response rate (MRR, defined as complete response [CR] +

very good partial response [VGPR] + partial response [PR]) was 93% (25/27 patients), a notable

improvement from the 88.9% MRR reported in the primary analysis [5]. This included one complete

response and eight very good partial responses that were newly achieved after the primary analysis [5].

The overall response rate (ORR, which includes minor responses) was not explicitly reported in this update

but was presumably higher than the MRR.

A recent comprehensive meta-analysis of seven clinical trials evaluating tirabrutinib monotherapy in

various B-cell malignancies, including WM, reported a pooled ORR of 72.5% across all B-cell lymphomas

[3] [4]. The analysis further broke down responses by category, demonstrating a complete response rate of

18.6%, partial response rate of 41.1%, and stable disease rate of 13.8% [3]. When specifically examining

WM patients, the response rates appeared particularly favorable compared to other B-cell malignancies,

supporting the heightened sensitivity of WM to BTK inhibition [4].

Survival Outcomes and Long-term Efficacy

The durability of response to tirabrutinib in WM patients is evidenced by impressive survival outcomes

from the ONO-4059-05 study. At 24 months, the progression-free survival (PFS) rate was 92.6%, and the

overall survival (OS) rate was 100% [5]. These outstanding survival statistics demonstrate the potential of

tirabrutinib to maintain long-term disease control in WM patients. Additionally, the study reported

significant and sustained reductions in serum IgM levels in all patients except one, with levels maintained at
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low levels throughout the treatment period, despite transient increases following temporary treatment

interruptions [5].

Long-term follow-up data from a phase I study with a median follow-up of 4.3 years (range 0.04-5.8 years)

demonstrated a median duration of response of 2.59 years across various B-cell malignancies, with some

WM patients continuing treatment for over 4 years without disease progression [2]. The time to response was

rapid, with a median of 0.9 months across B-cell malignancies [2]. In the meta-analysis, the highest median

PFS was observed in chronic lymphocytic leukemia patients (38.5 months), though specific PFS data for

WM patients were not separately reported [3].

Table 1: Efficacy Outcomes from the ONO-4059-05 Phase II Study of Tirabrutinib in WM

Efficacy Parameter
Cohort A (Treatment-
Naïve)

Cohort B
(Relapsed/Refractory)

Overall
(N=27)

Major Response Rate 94.4% (17/18) 88.9% (8/9) 92.6% (25/27)

Complete Response (CR) 1 patient 0 patients 1 patient
(3.7%)

Very Good Partial
Response (VGPR)

6 patients 2 patients 8 patients
(29.6%)

Partial Response (PR) 10 patients 6 patients 16 patients
(59.3%)

24-month PFS Rate 92.6% 92.6% 92.6%

24-month OS Rate 100% 100% 100%

Median Time to Response Not reported Not reported <2 months

Table 2: Pooled Efficacy Outcomes from Meta-Analysis of Tirabrutinib Across B-cell Malignancies

Response Category Pooled Rate (%) 95% Confidence Interval Number of Studies

Overall Response Rate (ORR) 72.5% 63.8-79.8% 7
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Response Category Pooled Rate (%) 95% Confidence Interval Number of Studies

Complete Response (CR) 18.6% 12.5-26.9% 7

Partial Response (PR) 41.1% 32.2-50.7% 7

Stable Disease (SD) 13.8% 9.3-20.0% 7

Progressive Disease (PD) 8.9% 5.6-13.8% 7

Safety Profile

Adverse Event Spectrum

Tirabrutinib demonstrates a manageable safety profile with predominantly low-grade adverse events

(AEs). According to the meta-analysis of seven clinical trials, the most common all-grade hematologic AEs

were neutropenia (26.7%), anemia (18.8%), and leukopenia (18.4%) [3]. For grade ≥3 hematologic AEs,

neutropenia remained most frequent (18.4%), followed by lymphopenia (11.7%), and anemia (10.3%) [3].

The most common non-hematologic AEs of all grades included diarrhea (26.0%), rash (24.9%), and

nasopharyngitis (24.0%) [3].

The phase II ONO-4059-05 study provided specific safety information for WM patients, noting that grade 3-

4 hematologic toxicities emerged with longer follow-up, including neutropenia in three patients,

lymphopenia in two patients, and leukopenia in one patient [5]. Notable non-hematologic AEs included

grade 1-2 bleeding events in nine patients (33%), grade 2 treatment-related atrial fibrillation in one patient,

and grade 1 treatment-related hypertension in one patient [5]. Importantly, skin-related AEs were observed

in 14 patients (52%), though most were low-grade [5]. These cutaneous events represent a known class effect

of BTK inhibitors but appear potentially less severe with second-generation inhibitors like tirabrutinib

compared to first-generation alternatives.

Long-term Safety and Management
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The final results of a phase I study with extended follow-up (median 4.3 years) demonstrated that AEs

occurred in all 17 patients, with grade 3-4 AEs in 8 (47.1%), serious AEs in 7 (41.2%), and drug-related AEs

in 16 (94.1%) [2]. Drug-related AEs reported in three or more patients included rash, vomiting, neutropenia,

arthralgia, and malaise [2]. The study concluded that tirabrutinib demonstrated a favorable long-term

safety profile, supporting extended administration in responding patients [2].

Table 3: Safety Profile of Tirabrutinib from Integrated Analyses

Adverse Event
All Grades
(%)

Grade ≥3
(%)

Management Recommendations

Hematologic AEs

Neutropenia 26.7% 18.4% Monitor CBC regularly; consider dose

interruption and growth factor support

Anemia 18.8% 10.3% Monitor CBC; consider dose interruption and

erythropoietin if symptomatic

Leukopenia 18.4% Not

specified

Monitor CBC regularly

Lymphopenia Not specified 11.7% Monitor CBC; monitor for infections

Non-hematologic
AEs

Diarrhea 26.0% Low grade Supportive care with antidiarrheals; ensure
hydration

Rash 24.9% Low grade Topical corticosteroids; antihistamines for
pruritus

Nasopharyngitis 24.0% Low grade Symptomatic management

Bleeding events 33.3%

(grade 1-2)

Not reported Assess bleeding risk; monitor for

signs/symptoms
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Adverse Event
All Grades
(%)

Grade ≥3
(%)

Management Recommendations

Hypertriglyceridemia Not specified 1 case

(grade 3)

Monitor lipid profile; consider lipid-lowering

agents

Atrial fibrillation Not specified 1 case

(grade 2)

Cardiac monitoring; consider cardiology

consultation

Treatment Protocol and Administration

Dosing and Administration Guidelines

The recommended dosage of tirabrutinib for Waldenström macroglobulinemia is 480 mg orally once

daily under fasting conditions [5] [1]. Administration on an empty stomach is essential as food can

significantly increase drug exposure [5]. Tablets should be taken at approximately the same time each day,

and patients should be instructed to swallow tablets whole with water without chewing, crushing, or splitting

them [1].

Treatment should be continued until disease progression or unacceptable toxicity [5] [2]. The continuous

dosing schedule aligns with the mechanism of BTK inhibition, which requires sustained target coverage for

optimal efficacy. Clinical trials have demonstrated that prolonged administration is feasible with appropriate

monitoring and management of adverse events [2].

Dose Modifications

Dose modifications are recommended for management of specific adverse events [5]:

First reduction: 320 mg once daily

Second reduction: 160 mg once daily
Discontinuation: If unable to tolerate 160 mg once daily

Recommended dose modifications for specific AEs include:
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Grade 3 or higher non-hematologic toxicity: Withhold until resolves to grade 1 or baseline, then

resume at reduced dose
Grade 3 or higher neutropenia (with infection or fever): Withhold until resolves to grade 1 or

baseline, then resume at reduced dose
Grade 4 hematologic toxicity: Withhold until resolves to grade 1 or baseline, then resume at

reduced dose
Clinically significant arrhythmia: Withhold and evaluate; if benefits outweigh risks, resume at

reduced dose after resolution

Premedication and Monitoring Requirements

Baseline assessments should include:

Complete blood count with differential
Comprehensive metabolic panel including liver function tests

Serum immunoglobulin M (IgM) level
Cardiac assessment including ECG in patients with cardiac risk factors

MYD88 L265P mutation status (if not previously determined)

Routine monitoring during treatment:

Monthly complete blood counts for first 3 months, then periodically

Liver function tests monthly for first 3 months, then every 3 months
Serum IgM levels every 2-3 months for response assessment

Monitoring for signs/symptoms of bleeding, infection, atrial fibrillation, and skin toxicity

Molecular Mechanisms and Signaling Pathways

BTK Inhibition in Waldenström Macroglobulinemia

The therapeutic efficacy of tirabrutinib in WM stems from its targeted inhibition of Bruton's tyrosine

kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway [6] [1]. In over 90% of

WM cases, tumors harbor the MYD88 L265P mutation that constitutively activates the NF-κB pathway

through BTK-dependent and independent mechanisms [6]. The mutated MYD88 protein forms a complex

with interleukin-1 receptor-associated kinase (IRAK) 1 and IRAK4, leading to phosphorylation and
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activation of BTK [6]. This results in persistent activation of the NF-κB signaling cascade, promoting

survival and proliferation of malignant lymphoplasmacytic cells [6].

Tirabrutinib exerts its effects by covalently binding to the Cys-481 residue in the ATP-binding domain of

BTK, resulting in irreversible inhibition of its enzymatic activity [1]. This blockade prevents BTK

phosphorylation and subsequent activation of downstream signaling pathways including NF-κB, PI3K/AKT,

and ERK/MAPK [1]. The selective inhibition of BTK disrupts critical survival signals in the malignant B-

cells, leading to reduced proliferation and induction of apoptosis [1].

Pathway Diagrams

The following diagrams illustrate the molecular mechanisms of tirabrutinib in Waldenström

macroglobulinemia:

Tirabrutinib Mechanism of Action in Waldenström Macroglobulinemia
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Diagram Title: Tirabrutinib inhibits BTK in the BCR and MYD88 signaling pathways
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Diagram Title: Comprehensive workflow for evaluating tirabrutinib in WM

Research Protocols and Methodologies

In Vitro Assessment of BTK Inhibition

Primary WM Cell Culture: Establish primary WM cells from patient bone marrow samples using Ficoll

density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Maintain cells at a density of

0.5-1 × 10⁶ cells/mL [5] [6].

BTK Phosphorylation Analysis:

Treat WM cells with tirabrutinib (concentration range: 0.1-1000 nM) for 2 hours.

Stimulate cells with anti-IgM antibody (10 μg/mL) for 15 minutes to activate BCR signaling.
Lyse cells and perform western blotting using phospho-specific BTK (Tyr²²³) antibody.

Normalize to total BTK levels for quantification of inhibition.
Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [1].

Cell Viability and Apoptosis Assays:

Assess viability using MTT assay after 72 hours of tirabrutinib treatment.
Measure apoptosis by annexin V/propidium iodide staining followed by flow cytometry at 24, 48, and

72 hours.
Examine caspase activation using western blotting for cleaved caspase-3 and PARP.

In Vivo Efficacy Studies

Mouse Xenograft Models:

Utilize 6-8 week old NOD-scid IL2Rγnull (NSG) mice.

Inject 5 × 10⁶ MWCL-1 WM cells or primary WM cells via tail vein for disseminated disease models.
Randomize mice into treatment groups (n=8-10) when engraftment is confirmed by serum human IgM

measurement.
Administer tirabrutinib orally at 50-100 mg/kg once daily (based on allometric scaling from human

dose).
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Include vehicle control and positive control groups (e.g., ibrutinib).

Assessment Parameters:

Monitor serum human IgM levels weekly using ELISA.
Measure tumor burden in bone marrow, spleen, and liver by bioluminescent imaging or flow cytometry

at study endpoint.
Evaluate overall survival as primary endpoint.

Perform histopathological analysis of tissues at sacrifice.

Pharmacodynamic Assessment:

Analyze BTK occupancy in splenocytes using the active-site dependent probe AF-BTB-654 [2].

Measure phosphorylation of BTK downstream targets (PLCγ2, ERK) in tumor tissues.

Clinical Response Assessment

Apply the modified response criteria from the 6th International Workshop on Waldenström

Macroglobulinemia (IWWM-6) [5]:

Complete Response (CR): Absence of monoclonal IgM by immunofixation, resolution of
lymphadenopathy and organomegaly, and normal bone marrow morphology.

Very Good Partial Response (VGPR): Monoclonal IgM detectable but ≥90% reduction in serum IgM,
and improvement in other disease parameters.

Partial Response (PR): ≥50% reduction in serum IgM and ≥50% decrease in
lymphadenopathy/organomegaly.

Minor Response (MR): ≥25% but <50% reduction in serum IgM.
Stable Disease (SD): <25% reduction and <25% increase in serum IgM without disease progression.

Progressive Disease (PD): ≥25% increase in serum IgM or progression of disease-related features.

Serum IgM monitoring should be performed monthly for the first 3 months, then every 3 months during

continuous therapy. Bone marrow biopsy should be repeated to confirm complete response [5].

Regulatory Status and Future Directions

Tirabrutinib has received regulatory approval for the treatment of Waldenström macroglobulinemia in

Japan (August 2020) and several other Asian countries, including South Korea and Taiwan [2]. As of 2025, it
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has not yet gained FDA approval for WM in the United States, though it has received Orphan Drug

Designation from the U.S. Food and Drug Administration for primary central nervous system lymphoma in

March 2023 [8].

The PROSPECT study, a Phase 2 trial (NCT04947319) evaluating tirabrutinib in primary central nervous

system lymphoma, recently presented positive results at the 2025 ASCO Annual Meeting, demonstrating an

overall response rate of 67% and complete response rate of 44% in patients with relapsed or refractory

PCNSL [8]. These promising results in another B-cell malignancy support the potential expansion of

tirabrutinib's clinical applications.

Future research directions for tirabrutinib in WM include:

Combination strategies with anti-CD20 monoclonal antibodies, BCL-2 inhibitors, or other targeted

agents
Exploration of treatment-free remission after fixed-duration therapy

Development of biomarker-driven approaches based on MYD88 and CXCR4 mutational status
Investigation of mechanisms of resistance to BTK inhibition and sequential therapy strategies

Conclusion

Tirabrutinib represents a valuable therapeutic option for patients with Waldenström macroglobulinemia,

demonstrating high response rates and durable disease control with a manageable safety profile in both

treatment-naïve and relapsed/refractory settings. The drug's second-generation BTK inhibitor

characteristics provide enhanced selectivity that may translate into reduced off-target toxicities compared to

earlier alternatives. The comprehensive protocols outlined in this document provide researchers and

clinicians with standardized methodologies for evaluating tirabrutinib in preclinical and clinical settings,

facilitating further development of this promising agent and potential combination strategies. As the

treatment landscape for WM continues to evolve, tirabrutinib is positioned to play an increasingly

important role in the management of this rare B-cell malignancy.
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To cite this document: Smolecule. [Tirabrutinib for Waldenström Macroglobulinemia: Comprehensive

Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b545415#tirabrutinib-waldenstr-m-macroglobulinemia-

treatment-regimen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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